Cas no 905797-67-3 (3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea)

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea is a structurally complex urea derivative featuring a pyrrolidine core substituted with aromatic groups. Its molecular architecture, incorporating both 3,5-dimethylphenyl and 3-methoxyphenyl moieties, suggests potential utility in medicinal chemistry or agrochemical applications due to its hydrogen-bonding capability and lipophilic character. The compound's distinct substitution pattern may enhance binding affinity in biological systems, making it a candidate for further investigation in drug discovery or enzyme inhibition studies. Its stability and synthetic accessibility could also facilitate derivatization for structure-activity relationship (SAR) optimization. The presence of electron-donating groups may influence its reactivity and solubility profile.
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea structure
905797-67-3 structure
Product Name:3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea
CAS No:905797-67-3
MF:C20H23N3O2
MW:337.415524721146
CID:5495397
Update Time:2025-08-04

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)urea
    • 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea
    • Inchi: 1S/C20H23N3O2/c1-14-10-15(2)12-17(11-14)23(19-8-5-9-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,24)
    • InChI Key: OZEWXDMMXOWFIH-UHFFFAOYSA-N
    • SMILES: N(C1=NCCC1)(C1=CC(C)=CC(C)=C1)C(NC1=CC=CC(OC)=C1)=O

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2593-0737-2μmol
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea
905797-67-3 90%+
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$57.0 2023-05-16
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F2593-0737-2mg
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F2593-0737-3mg
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F2593-0737-4mg
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F2593-0737-5mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea
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$69.0 2023-05-16
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F2593-0737-10mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea
905797-67-3 90%+
10mg
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3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea Related Literature

Additional information on 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea

Research Briefing on 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea (CAS: 905797-67-3)

In recent years, the compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea (CAS: 905797-67-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This urea derivative has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. The unique structural features of this compound, including the dihydropyrrole and substituted phenyl moieties, contribute to its biological activity and selectivity.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 905797-67-3. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer. The study utilized X-ray crystallography to reveal the binding mode of 905797-67-3 within the ATP-binding pocket of p38α, providing insights into its high affinity and selectivity. These findings suggest that 905797-67-3 could serve as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Another area of interest is the role of 905797-67-3 in neurodegenerative diseases. A preclinical study published in Neuropharmacology (2024) investigated the compound's ability to cross the blood-brain barrier and modulate tau protein aggregation, a hallmark of Alzheimer's disease. The results indicated that 905797-67-3 significantly reduced tau aggregation in vitro and improved cognitive function in transgenic mouse models. These findings highlight the potential of this compound as a therapeutic candidate for tauopathies, although further optimization is needed to enhance its pharmacokinetic properties.

In addition to its therapeutic applications, 905797-67-3 has been explored as a chemical probe for studying cellular signaling pathways. A recent study in Cell Chemical Biology (2024) employed chemoproteomic approaches to identify off-target interactions of 905797-67-3, revealing its unexpected affinity for certain G-protein-coupled receptors (GPCRs). This discovery opens new avenues for repurposing 905797-67-3 in GPCR-related research and drug discovery.

Despite these promising findings, challenges remain in the development of 905797-67-3 as a clinical candidate. Issues such as metabolic stability, solubility, and potential toxicity need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on optimizing the compound's properties while maintaining its biological activity. Collaborative efforts between academia and industry are expected to accelerate the translation of 905797-67-3 from bench to bedside.

In conclusion, 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)urea (CAS: 905797-67-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable subject for further investigation. Future studies should focus on addressing the current limitations and exploring its full potential in drug discovery and development.

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